molecular formula C20H32O17 B118787 (2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid CAS No. 154821-14-4

(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid

Cat. No.: B118787
CAS No.: 154821-14-4
M. Wt: 544.5 g/mol
InChI Key: JHSOLQFSSMFPAK-ATEWNJAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid is a heteropolysaccharide, a type of complex carbohydrate composed of long chains of monosaccharide units linked by glycosidic bonds. Polysaccharides are naturally occurring macromolecular polymers found in various sources such as plants, microorganisms, algae, and animals . This compound is known for its unique structural properties and diverse biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid is typically produced through microbial fermentation. The process involves growing the organism ATCC 31646 in an aqueous nutrient medium by aerobic fermentation of an assimilable carbohydrate source . The fermentation conditions, such as temperature, pH, and nutrient concentration, are optimized to maximize the yield of this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The polysaccharide is extracted and purified using methods such as fractional precipitation, ion exchange resin, chromatography, ultrafiltration, and high-speed countercurrent chromatography . These methods ensure the removal of impurities and the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the polysaccharide’s properties and enhancing its functionality.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized polysaccharides with aldehyde groups, reduced polysaccharides with hydroxyl groups, and substituted polysaccharides with various functional groups .

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid is compared with other similar polysaccharides to highlight its uniqueness:

Properties

CAS No.

154821-14-4

Molecular Formula

C20H32O17

Molecular Weight

544.5 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H32O17/c1-4-7(23)13(11(27)18(31)32-4)35-20-12(28)14(15(33-5(2)22)16(37-20)17(29)30)36-19-10(26)9(25)8(24)6(3-21)34-19/h4,6-16,18-21,23-28,31H,3H2,1-2H3,(H,29,30)/t4-,6+,7+,8-,9-,10+,11-,12+,13+,14+,15+,16-,18+,19+,20-/m0/s1

InChI Key

JHSOLQFSSMFPAK-ATEWNJAPSA-N

SMILES

CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)C(=O)O)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

polysaccharide S-156

Origin of Product

United States

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